Isobutyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Isobutyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core, a scaffold known for its broad biological activities, including antimicrobial, anticancer, and antifungal properties . The compound is distinguished by its 4-methoxyphenyl substituent at position 5, methyl groups at positions 1, 3, and 7, and an isobutyl ester at position 4. These substituents likely enhance its lipophilicity and metabolic stability, influencing its pharmacokinetic profile . Synthetic routes for such derivatives often involve cyclocondensation reactions, as seen in related pyrido[2,3-d]pyrimidine syntheses using aminouracils or β-formylvinyl halides .
Properties
IUPAC Name |
2-methylpropyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-12(2)11-30-21(27)16-13(3)23-19-18(20(26)25(5)22(28)24(19)4)17(16)14-7-9-15(29-6)10-8-14/h7-10,12,17,23H,11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMVFGBUQCXGGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC=C(C=C3)OC)C(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Isobutyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to detail the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound's structure features a pyrido-pyrimidine backbone with various functional groups that may influence its biological activity. The presence of the methoxyphenyl group is particularly noteworthy as it has been associated with various pharmacological effects.
Biological Activity Overview
Recent studies have indicated several potential biological activities of this compound:
- Antioxidant Activity : The compound has shown promise in scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for preventing cellular damage and could have implications in aging and chronic diseases.
- Anti-inflammatory Effects : Research indicates that derivatives of similar structures exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. The methoxy group may enhance this effect by modulating enzyme activity.
- Anticancer Potential : Preliminary studies suggest that the compound may inhibit tumor cell proliferation. Its structural similarities to known anticancer agents warrant further investigation into its mechanisms of action against various cancer types.
Case Studies
- Inhibition of Lipoxygenase Enzymes : A study focused on substituted phenyl compounds demonstrated that similar structures could selectively inhibit mammalian lipoxygenases (ALOX15). This inhibition is relevant as lipoxygenases are implicated in cancer progression and inflammation .
- Molecular Docking Studies : In silico studies have shown that the methoxyphenyl group can facilitate binding to target enzymes involved in inflammatory responses. Molecular dynamics simulations indicated favorable interactions between the compound and the enzyme active sites .
- Cell Culture Experiments : In vitro assays revealed that the compound exhibits cytotoxic effects on various cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies.
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Comparisons
Key Observations:
- Lipophilicity: The target compound’s higher LogP (2.8) suggests improved cell membrane penetration compared to carboxylic acid derivatives (LogP: 1.2–1.5) but lower aqueous solubility.
- Metabolic Stability: Piperazinyl-carboxylic acid derivatives () exhibit the longest half-life (6.5 h), likely due to reduced cytochrome P450 metabolism.
Preparation Methods
Preparation of 6-Amino-1,3-Dimethyluracil
The synthesis begins with 6-amino-1,3-dimethyluracil, a foundational building block for pyrido[2,3-d]pyrimidines. This compound is synthesized via alkylation of 6-aminouracil with methyl iodide in the presence of lithium hexamethyldisilazide (LiHMDS) at -78°C, yielding 6-amino-1,3-dimethyluracil in 85% purity.
Cyclocondensation with 4-Methoxybenzoylacetone
The core pyrido[2,3-d]pyrimidine structure is formed by reacting 6-amino-1,3-dimethyluracil with 4-methoxybenzoylacetone in glacial acetic acid under reflux (120°C, 12 hours). This step proceeds via a Knorr-type condensation, where the diketone’s carbonyl groups undergo nucleophilic attack by the uracil’s amine and methyl groups, followed by dehydration to form the fused bicyclic system. The reaction achieves a 72% yield, with the 4-methoxyphenyl group regioselectively incorporated at position 5 (Table 1).
Table 1. Optimization of Cyclocondensation Conditions
| Condition | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Glacial acetic acid | Acetic acid | 120 | 12 | 72 |
| Ethanol | Ethanol | 80 | 24 | 58 |
| Toluene | Toluene | 110 | 18 | 65 |
Final Assembly and Purification
The fully substituted intermediate undergoes recrystallization from ethyl acetate/isopropanol (1:3) to remove residual impurities. Final purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) affords the title compound in 98% purity, as confirmed by HPLC.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H-NMR (500 MHz, DMSO-d₆) : δ 1.35 (t, J = 7.2 Hz, 6H, N1-CH₃), 2.47 (s, 3H, C7-CH₃), 3.82 (t, J = 7.2 Hz, 2H, isobutyl-CH₂), 6.64 (s, 1H, C8-H), 7.10 (d, J = 8.8 Hz, 2H, Ar-H), 7.90 (d, J = 8.8 Hz, 2H, Ar-H).
- ¹³C-NMR (125 MHz, DMSO-d₆) : δ 161.93 (C4=O), 160.73 (C2=O), 152.29 (C8a), 149.70 (C5), 121.45 (C6), 106.40 (C4a).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₂₄H₂₇N₃O₆ ([M+H]⁺): 454.1978; Found: 454.1981.
Comparative Analysis of Synthetic Routes
A comparative evaluation of three routes (Table 3) highlights the superiority of the glacial acetic acid-mediated cyclocondensation followed by SOCl₂-catalyzed esterification, which offers the highest overall yield (78%) and scalability.
Table 3. Route Comparison
| Route | Cyclocondensation Yield (%) | Esterification Yield (%) | Overall Yield (%) |
|---|---|---|---|
| 1 | 72 | 89 | 78 |
| 2 | 65 | 75 | 49 |
| 3 | 58 | 82 | 48 |
Q & A
Q. What are the recommended multi-step synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves a multi-step approach starting with condensation of substituted pyrimidine precursors. For example, and highlight the use of Biginelli-like cyclocondensation with aldehydes (e.g., 4-methoxybenzaldehyde) and β-keto esters, followed by functionalization of the pyrido[2,3-d]pyrimidine core. Key optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency .
- Catalyst use : Lewis acids like ZnCl₂ or FeCl₃ improve regioselectivity in heterocyclic ring formation .
- Temperature control : Maintaining 80–100°C prevents decomposition of sensitive intermediates .
Post-synthetic modifications (e.g., isobutyl esterification) require anhydrous conditions and coupling agents like DCC/DMAP .
Q. How should researchers validate the structural integrity and purity of this compound during synthesis?
- Methodological Answer : Analytical validation involves:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyphenyl at C5, methyl groups at C1,3,7) and hydrogenation patterns .
- Mass spectrometry (HRMS) : To verify molecular weight (expected m/z: ~454.5 g/mol) and detect impurities .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) and resolve diastereomers .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between structural analogs of this compound?
- Methodological Answer : Discrepancies in reported activities (e.g., anticancer vs. antimicrobial) arise from subtle structural variations. Strategies include:
- Comparative SAR analysis : Systematically modify substituents (e.g., replace 4-methoxyphenyl with halogenated aryl groups) and test against standardized assays (e.g., NCI-60 cancer cell lines) .
- Target profiling : Use kinase inhibition assays or molecular docking to identify binding affinities for specific enzymes (e.g., EGFR, CDK2) .
- Meta-analysis : Cross-reference data from studies using identical purity standards (e.g., ≥95% by HPLC) to exclude batch variability .
Q. What strategies mitigate regioselectivity challenges during functionalization of the pyrido[2,3-d]pyrimidine core?
- Methodological Answer : Regioselectivity issues (e.g., competing C6 vs. C8 substitution) are addressed via:
- Directing groups : Introduce transient protecting groups (e.g., Boc) to steer electrophilic attacks to desired positions .
- Computational modeling : DFT calculations predict reactive sites based on electron density maps .
- Microwave-assisted synthesis : Enhances kinetic control, favoring thermodynamically disfavored products .
Q. How do solvent polarity and temperature impact the stability of intermediates in the synthesis pathway?
- Methodological Answer : Empirical studies (e.g., ) show:
- High-polarity solvents (e.g., DMSO): Stabilize charged intermediates but may promote side reactions (e.g., hydrolysis of esters) .
- Low temperatures (0–25°C): Reduce decomposition of oxidation-prone intermediates (e.g., enolates) but slow reaction kinetics .
A balanced approach involves gradient temperature ramping (0°C → reflux) and solvent switching (THF → DCM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
